4-Amino-6-(3-methylthiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
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Overview
Description
4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group, a thiophene ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiophene derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(2-thienyl)-1,3,5-triazine-2-thiol: Similar structure with a thiophene ring.
4-Amino-6-(4-methylthiophen-2-yl)-1,3,5-triazine-2-thiol: Similar structure with a methyl-substituted thiophene ring.
Uniqueness
4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8N4OS |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-amino-6-(3-methylthiophen-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H8N4OS/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChI Key |
HKSUUXAUZISMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
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